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(1-Methyl-1H-indazol-3-yloxy)-

acetic acid

CAS No.: 304443-72-9

Cat. No.: B2759234

Get Quote

Executive Summary
The indazole scaffold (1,2-benzodiazole) is a pharmacophore of increasing critical importance

in kinase inhibitors (e.g., Axitinib) and synthetic cannabinoid receptor agonists (SCRAs).

However, its structural elucidation presents unique challenges due to annular tautomerism (1H-

vs. 2H-indazole) and its isobaric similarity to the indole scaffold.

This guide provides a definitive comparison of fragmentation behaviors for indazole derivatives.

Unlike standard operating procedures that list simple transitions, this document focuses on the

mechanistic causality of ion formation to enable precise structural assignment.

Part 1: The Indazole Core Challenge
The primary analytical challenge with indazoles is distinguishing them from their regioisomers

(indoles) and differentiating positional isomers (N1-alkyl vs. N2-alkyl).

The Isobaric Trap: Indazole vs. Indole
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Both scaffolds share the formula

(for the core plus one nitrogen substituent difference) or similar masses when substituted.

Indole: Contains one nitrogen. Fragmentation is dominated by ring expansion to

quinolinium/isoquinolinium ions and subsequent loss of HCN (27 Da).

Indazole: Contains two adjacent nitrogens.[1][2] Fragmentation is characterized by the

cleavage of the N-N bond, often resulting in the loss of

(28 Da) or HCN depending on the substitution pattern.

The Positional Isomerism: 1H- vs. 2H-
Indazoles exist in dynamic equilibrium. In the gas phase (MS), the location of the alkyl/aryl

substituent (fixed N1 or N2) drastically alters the charge localization and subsequent bond

lability.

Part 2: Fragmentation Mechanics (The "How")
To interpret the spectra correctly, one must understand the energy barriers governing the ring

cleavage.

Mechanism A: The "Indazole Collapse" (Loss of )
Unlike indoles, the N-N bond in the indazole ring is a weak point. Under Collision-Induced

Dissociation (CID), a diagnostic pathway involves the elimination of molecular nitrogen.

Pathway:

Significance: This is the "smoking gun" for indazoles. Indoles cannot lose 28 Da (

) directly from the ring system.

Mechanism B: The 3-Carboxamide Cleavage (Synthetic
Cannabinoids)
For drug development and forensic analysis, the 3-substituted indazoles are most relevant. The

cleavage often occurs at the amide linker before the ring degrades.
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Diagnostic Ion: Formation of the Acylium-Indazole ion (m/z 145).[3]

Causality: The carbonyl oxygen stabilizes the positive charge on the carbonyl carbon

attached to the C3 position of the indazole ring.

Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic 3-

carboxamide indazole (e.g., AB-CHMINACA analogs).
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Figure 1: Competitive fragmentation pathways for 3-substituted indazoles. The green node (m/z

145) is highly diagnostic for the indazole core in synthetic cannabinoids.

Part 3: Comparative Analysis
This section provides the data required to distinguish indazoles from their alternatives.

Comparison 1: Indazole vs. Indole
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The table below highlights the key mass spectral differences used to distinguish these two

heterocyclic cores.

Feature Indazole (1,2-diazole) Indole (1-azole)

Primary Neutral Loss
28 Da (

) or 27 Da (HCN)
27 Da (HCN)

Ring Stability Lower (N-N bond is labile)
Higher (requires ring

expansion)

Diagnostic Low Mass Ion m/z 119 (Indazolyl cation) m/z 117 (Indolyl cation)

Mechanism
Charge remote fragmentation

often initiates N-N cleavage.

Charge migration to C3 often

initiates RDA (Retro-Diels-

Alder).

Comparison 2: 1H-Indazole vs. 2H-Indazole Isomers
Distinguishing N1-alkyl from N2-alkyl isomers is critical for patent protection and potency.

1-Alkyl-Indazoles:

Behavior: The alkyl group at N1 is generally more stable.

Spectrum: High abundance of the intact core cation. The loss of the alkyl group is

observed but often requires higher collision energy (CE).

Mechanism: The lone pair on N2 is available for protonation, stabilizing the structure.

2-Alkyl-Indazoles:

Behavior: The alkyl group at N2 disrupts the aromaticity more significantly upon ionization.

Spectrum: Often shows a higher ratio of

to the parent ion compared to the 1-isomer.
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Mechanism: Protonation often occurs at N1, leading to a "push-pull" electronic repulsion

that facilitates the ejection of the N2-substituent.

Part 4: Experimental Protocol (Self-Validating)
To generate reproducible data for comparison, follow this LC-MS/MS workflow. This protocol

includes built-in validation steps.

Materials & Setup
Instrument: Q-ToF or Orbitrap (High Resolution is required for accurate mass differentiation

of secondary fragments).

Ionization: Electrospray Ionization (ESI) Positive Mode.[3][4][5]

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. (Avoid

ammonium buffers if looking for N-loss to prevent background interference).

Step-by-Step Workflow
System Suitability (The "Blank" Check):

Inject a solvent blank. Ensure no background peaks exist at m/z 119, 145, or 117.

Isomer Separation (Chromatography):

Use a C18 column (e.g., 2.1 x 100mm, 1.7 µm).

Note: 2H-indazoles typically elute earlier than 1H-indazoles due to higher polarity and

ability to form hydrogen bonds with the stationary phase silanols if unmasked, though in

reverse phase, the lower lipophilicity of the quinoid-like 2H form often results in lower

retention.

Energy Ramping (The "Fingerprint"):

Do not use a single Collision Energy (CE).

Acquire spectra at 10, 20, and 40 eV.
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Validation: The ratio of m/z 145 (Acylium) to Parent should increase with CE. If it

decreases immediately, check for in-source fragmentation.

Data Analysis:

Extract Ion Chromatograms (EIC) for the parent mass.

Check for the "N2 Loss" (Parent - 28.0061 Da).

Visualization: Decision Tree for Identification

Unknown Peak
(Isomer?) Check Neutral Loss

Indole
(Loss of HCN, 27 Da)-27 Da

Indazole
(Loss of N2, 28 Da)

-28 Da
Check Alkyl Loss Ratio

(High CE)

1H-Indazole
(Stable Parent)Low Fragmentation

2H-Indazole
(High Frag/Parent Ratio)

High Fragmentation

Click to download full resolution via product page

Figure 2: Logical decision tree for differentiating Indole/Indazole and N1/N2 isomers based on

MS/MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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